Superior Activity Against the Clinically Relevant Nevirapine-Resistant Mutant Y181C
In a direct head-to-head enzymatic assay using purified HIV-1 RT, Loviride inhibited the Y181C mutant with an IC50 of 0.80 ± 0.15 μM, whereas nevirapine required >100 μM to achieve the same inhibition (fold-change relative to wild-type: 2.7× for Loviride vs. >250× for nevirapine) [1]. The assay used recombinant RT enzymes and a poly(rC)-oligo(dG) template-primer with [3H]dGTP incorporation [1].
| Evidence Dimension | Inhibitory concentration 50% (IC50) against HIV-1 RT Y181C mutant |
|---|---|
| Target Compound Data | 0.80 μM |
| Comparator Or Baseline | Nevirapine: >100 μM |
| Quantified Difference | Loviride is >125-fold more potent than nevirapine against Y181C |
| Conditions | Purified recombinant HIV-1 RT, poly(rC)-oligo(dG) template-primer, [3H]dGTP incorporation assay, pH 8.0, 37°C |
Why This Matters
For researchers studying resistance evolution or screening compounds active against nevirapine-experienced viral strains, Loviride provides a validated tool with quantifiable retained potency where nevirapine fails.
- [1] Balzarini, J., Pelemans, H., Esnouf, R., & De Clercq, E. (1996). Loviride (R-89439) is a potent inhibitor of HIV-1 reverse transcriptase and HIV-1 replication that is active against several nevirapine-resistant HIV-1 mutants. Molecular Pharmacology, 50(3), 394-401. View Source
